molecular formula C12H14S4 B8074105 2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole

2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole

Cat. No. B8074105
M. Wt: 286.5 g/mol
InChI Key: OOZLPQIJKNLNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole is a useful research compound. Its molecular formula is C12H14S4 and its molecular weight is 286.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biomedical and Biophysical Applications : Tetrathiatriarylmethyl (TAM) radicals, derivatives of 2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole, have found wide applications in electron paramagnetic resonance (EPR) spectroscopy and imaging, and as polarizing agents for dynamic nuclear polarization in biomedical fields (Qu et al., 2019).

  • Synthesis and Characterization : Research has focused on the synthesis and characterization of related compounds for applications in heterocyclic annulation and cyclization reactions, contributing to the development of various organic compounds (Hansen et al., 2003).

  • Molecular and Electronic Structures : Studies on benzo-bridged bis(1,2,3-dithiazoles) and their selenium analogues have been conducted to understand their molecular and electronic structures, which are important for developing materials with specific electronic properties (Barclay et al., 1997).

  • Platinum Dithiolate Complexes : Research on oxidative addition reactions of derivatives of 2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole to platinum compounds has been explored, leading to the synthesis of mono- and di-metallic platinum dithiolate complexes (Wrixon et al., 2016).

  • Spin Probes in Magnetic Resonance : The compound has been utilized in the synthesis of multifunctional spin probes for magnetic resonance applications, highlighting its relevance in advanced imaging techniques (Rogozhnikova et al., 2021).

  • Luminescence Studies : Novel derivatives of 2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole have been synthesized and their structural diversity and luminescence properties have been investigated, contributing to the field of luminescent materials (Rogozhin et al., 2022).

  • Improved Synthesis Techniques : There has been development in synthesis techniques for benzo[1,2-d;4,5-d']bis[1,3]dithioles, which are crucial for creating functional materials like fluorescent dyes and stable trityl radicals. These advancements have led to more convenient and environmentally friendly production methods (Kopp et al., 2020).

properties

IUPAC Name

2,2,6,6-tetramethyl-[1,3]dithiolo[4,5-f][1,3]benzodithiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14S4/c1-11(2)13-7-5-9-10(6-8(7)14-11)16-12(3,4)15-9/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZLPQIJKNLNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(SC2=CC3=C(C=C2S1)SC(S3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole
Reactant of Route 2
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole
Reactant of Route 3
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole
Reactant of Route 4
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole
Reactant of Route 5
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole
Reactant of Route 6
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.